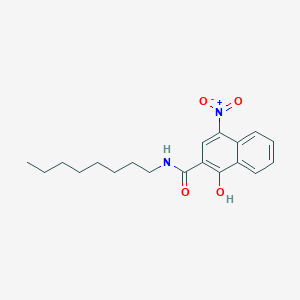
4-(Bromosulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromosulfanyl)phenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromosulfanyl)phenol typically involves the bromination of phenol followed by the introduction of a sulfanyl group. One common method is the electrophilic aromatic substitution reaction where phenol reacts with bromine in the presence of a catalyst to form bromophenol. Subsequently, the bromophenol undergoes a nucleophilic substitution reaction with a sulfanyl reagent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfanylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of specific catalysts .
化学反応の分析
Types of Reactions: 4-(Bromosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium sulfide (Na2S) or thiourea (NH2CSNH2) are employed under basic conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
4-(Bromosulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-(Bromosulfanyl)phenol involves its interaction with biological molecules through its phenol and bromosulfanyl groups. The phenol group can participate in hydrogen bonding and redox reactions, while the bromosulfanyl group can engage in nucleophilic and electrophilic interactions. These interactions can affect various molecular targets and pathways, leading to its observed biological effects .
類似化合物との比較
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Comparison: 4-(Bromosulfanyl)phenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other bromophenols. For instance, while 4-bromophenol primarily undergoes electrophilic substitution reactions, this compound can participate in both nucleophilic and electrophilic reactions due to the additional sulfanyl group .
特性
CAS番号 |
138328-48-0 |
|---|---|
分子式 |
C6H5BrOS |
分子量 |
205.07 g/mol |
IUPAC名 |
(4-hydroxyphenyl) thiohypobromite |
InChI |
InChI=1S/C6H5BrOS/c7-9-6-3-1-5(8)2-4-6/h1-4,8H |
InChIキー |
TXECBAGWNZMHKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


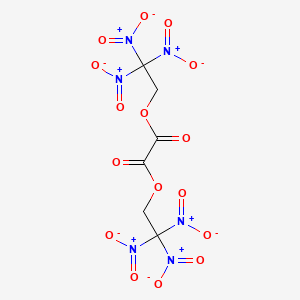
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
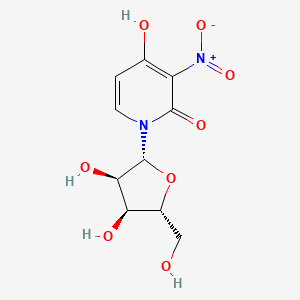
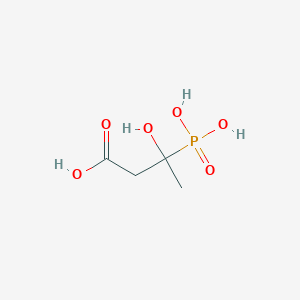


![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
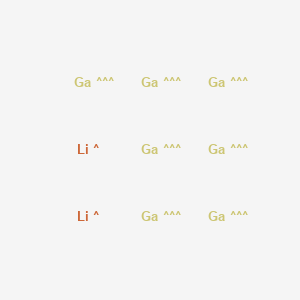
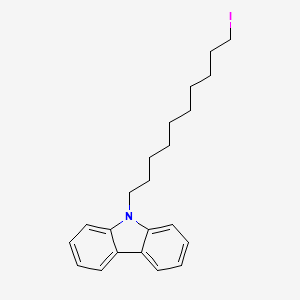
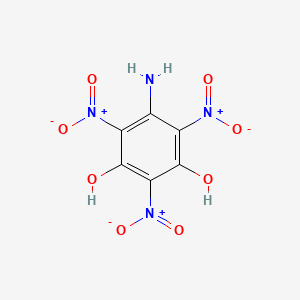

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
